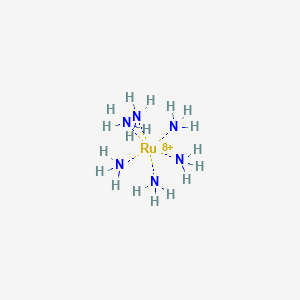
hexaammineruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaammineruthenium(2+) is a ruthenium coordination entity.
Scientific Research Applications
Electrochemical Applications
Hexaammineruthenium(II) has been utilized in electrochemical applications, specifically in the triggering of shrinking/swelling processes in thin gel layers on conducting surfaces. This is achieved by depositing negatively charged, pH-sensitive, very thin gel layers with accumulated hexaammineruthenium (II)/(III) on conducting surfaces, enabling control of layer thickness by changing the oxidation state of hexaammineruthenium (Marcisz, 2019). Additionally, hexaammineruthenium (II)/(III) has been used as an alternative redox-probe to Hexacyanoferrate (II)/(III) for stable impedimetric biosensing with gold electrodes. This application overcomes the problem of electrode corrosion caused by Hexacyanoferrate, offering a more stable measurement method for biosensing applications (Schrattenecker, 2019).
Chemical Reactions and Complexes
The reaction of hexaammineruthenium(II) with hydrochloric acid to form a chlorobridged ruthenium(II)–ruthenium(III) dimer has been characterized, providing insights into the chemistry of hexaammineruthenium(II) complexes (Bottomley, 1971). In another study, the binding site size of hexaammineruthenium(III) inside monolayers of DNA on gold was determined, revealing significant differences in binding site size compared to solution-phase DNA, which impacts the DNA coverage measurements at the electrode surface (Abi, 2020).
DNA Detection and Biosensing
Hexaammineruthenium (II)/(III) has been used in situ scanning tunneling microscopy imaging to identify single-strand DNA oligonucleotides, demonstrating its potential in DNA detection and biosensing applications (Grubb, 2006). Another study utilized hexaammineruthenium(III)/Nafion/ITO electrodes for the determination of lead(II) and cadmium(II) via anodic stripping voltammetry, showcasing its application in environmental monitoring (Palisoc, 2017).
properties
Molecular Formula |
H18N6Ru+8 |
|---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
azane;ruthenium(8+) |
InChI |
InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+8 |
InChI Key |
ONJLIDYLIGIVMY-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.N.N.[Ru+8] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



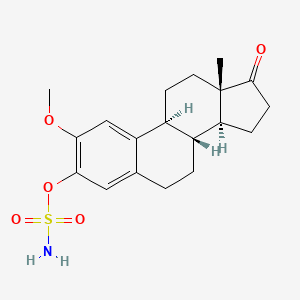
![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)
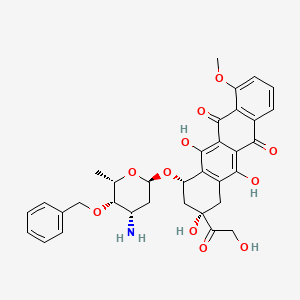
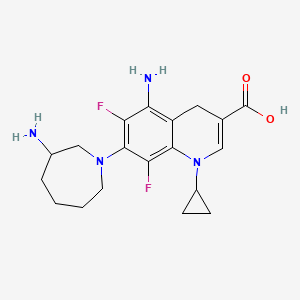
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
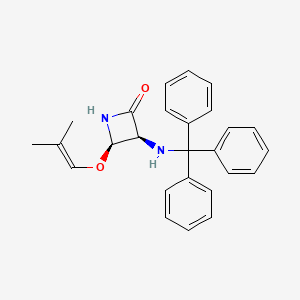
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)
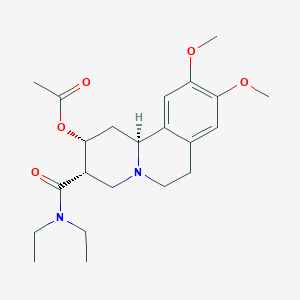
![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![2-methyl-N-[(5-nitro-2-furyl)methyleneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1242161.png)
![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)